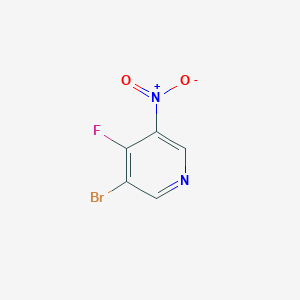

3-Bromo-4-fluoro-5-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-fluoro-5-nitropyridine is a research chemical compound . It has a molecular weight of 220.99 and is typically stored at -10 degrees Celsius . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C5H2BrFN2O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H .Chemical Reactions Analysis

This compound can be used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 220.99 . It is typically stored at -10 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Antitumor Antibiotics

3-Bromo-4-fluoro-5-nitropyridine derivatives have been utilized in the synthesis of complex biaryl structures through fluoride-promoted, palladium-catalyzed cross-coupling reactions. This methodology has been applied in the creation of model systems for the total synthesis of antitumor antibiotics such as streptonigrin and lavendamycin, highlighting its importance in the development of novel chemotherapeutic agents (McElroy & DeShong, 2003).

Molecular Structure and Vibrational Characteristics

The compound has been the subject of detailed experimental and theoretical investigations to understand its molecular structure, electronic, and vibrational characteristics. Through density functional theory (DFT) calculations and spectroscopic analyses (FT-IR and FT-Raman), insights into its molecular geometry, vibrational frequencies, and potential energy distribution have been obtained. Such studies contribute to the broader understanding of the physical and chemical properties of nitropyridines, which can influence their application in various scientific fields (Abraham, Prasana, & Muthu, 2017).

Nonlinear Optical Materials

The investigations into this compound have also extended to its potential application in nonlinear optical (NLO) materials. Theoretical studies have evaluated its molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis, highlighting its capabilities as a candidate for NLO material due to significant values of hyperpolarizability and dipole moment. This opens avenues for its use in optical technologies, such as in the development of photonic devices and materials with advanced optical properties (Abraham, Prasana, & Muthu, 2017).

Drug Design and Molecular Docking

Furthermore, the compound has been explored for its biological relevance through molecular docking studies, aiming to predict its binding orientation, affinity, and activity against specific proteins. Such studies are crucial in drug design, where understanding the interaction between potential drug molecules and target proteins can lead to the development of new therapeutic agents. Molecular docking of this compound into protein targets suggests its potential utility in the design of inhibitors for specific biological pathways (Abraham, Prasana, & Muthu, 2017).

Safety and Hazards

The safety information for 3-Bromo-4-fluoro-5-nitropyridine includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Direcciones Futuras

The future directions for 3-Bromo-4-fluoro-5-nitropyridine could involve its use in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . Additionally, the compound could be used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .

Propiedades

IUPAC Name |

3-bromo-4-fluoro-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHDITMOUQZLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)

![4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile](/img/structure/B2665522.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)